5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound features a bromine atom at the 5-position, a hydroxy group at the 3-position, and a methoxyphenyl group at the 2-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole, allyl bromide, and 2-(2-methoxyphenyl)-2-oxoethyl bromide.
Alkylation: The 5-bromoindole undergoes alkylation with allyl bromide in the presence of a base such as potassium carbonate to form 1-allyl-5-bromoindole.
Hydroxylation: The 1-allyl-5-bromoindole is then hydroxylated at the 3-position using a suitable oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the 2-oxoethyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The allyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like m-CPBA, and reducing agents like NaBH4. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological mechanisms of indole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a probe to study enzyme activities and protein-ligand interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit enzymes involved in various biological processes, such as kinases and proteases.
Modulation of Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein-coupled receptors (GPCRs) and nuclear receptors.
Induction of Apoptosis: It can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: This compound has a hydroxy group instead of a methoxy group at the 2-position, which may affect its biological activity and chemical reactivity.
1-Allyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: The substitution of bromine with chlorine at the 5-position can influence the compound’s reactivity and interactions with biological targets.
1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-thione: Replacing the carbonyl group with a thione group may alter the compound’s chemical properties and biological effects.
These comparisons highlight the uniqueness of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C20H18BrNO4 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C20H18BrNO4/c1-3-10-22-16-9-8-13(21)11-15(16)20(25,19(22)24)12-17(23)14-6-4-5-7-18(14)26-2/h3-9,11,25H,1,10,12H2,2H3 |
InChI Key |
UUOSRMOIEPWKLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Origin of Product |
United States |
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